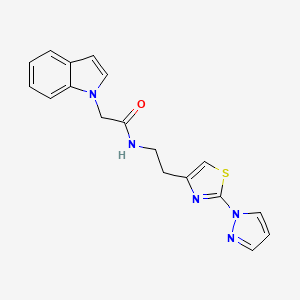
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(1H-indol-1-yl)acetamide, commonly known as PT, is a small molecule inhibitor that has been widely used in scientific research. PT has shown promising results in various fields, including cancer research, neurological disorders, and infectious diseases.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(1H-indol-1-yl)acetamide involves the condensation of 2-(1H-indol-1-yl)acetic acid with 2-(2-bromoethyl)thiazole, followed by the reaction of the resulting intermediate with 1H-pyrazole-1-carboxamidine. The final product is obtained by the addition of acetic anhydride and triethylamine.
Starting Materials
2-(1H-indol-1-yl)acetic acid, 2-(2-bromoethyl)thiazole, 1H-pyrazole-1-carboxamidine, acetic anhydride, triethylamine
Reaction
Step 1: Condensation of 2-(1H-indol-1-yl)acetic acid with 2-(2-bromoethyl)thiazole in the presence of a base such as potassium carbonate to form the intermediate 2-(2-(1H-indol-1-yl)acetyl)thiazole., Step 2: Reaction of the intermediate with 1H-pyrazole-1-carboxamidine in the presence of a base such as sodium hydride to form the desired product N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(1H-indol-1-yl)acetamide., Step 3: Addition of acetic anhydride and triethylamine to the reaction mixture to obtain the final product.
Mécanisme D'action
PT acts as an inhibitor of the enzyme protein kinase B (AKT), which is involved in various cellular processes, including cell proliferation, apoptosis, and glucose metabolism. By inhibiting AKT, PT prevents the activation of downstream signaling pathways, leading to the inhibition of cell growth and proliferation.
Effets Biochimiques Et Physiologiques
PT has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. PT has also been found to inhibit angiogenesis, which is the formation of new blood vessels that are essential for tumor growth. Furthermore, PT has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using PT in lab experiments is its specificity towards AKT, which allows for precise targeting of the pathway involved in various cellular processes. However, PT has a short half-life and is rapidly metabolized in vivo, which limits its use in animal studies. Furthermore, PT has poor solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
PT has shown promising results in various fields, and further research is needed to explore its potential therapeutic applications. One of the future directions for PT is to develop more stable analogs that can be administered in vivo. Furthermore, the use of PT in combination with other therapies, such as chemotherapy and radiotherapy, should be explored to enhance its therapeutic efficacy. Additionally, the development of PT-based imaging agents can aid in the diagnosis and monitoring of cancer and other diseases.
Applications De Recherche Scientifique
PT has been extensively used in scientific research due to its potential therapeutic properties. PT has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. PT has also been found to have neuroprotective effects and has shown potential in the treatment of Alzheimer's disease, Parkinson's disease, and stroke. Furthermore, PT has been shown to have antiviral properties and has been tested against various viruses, including the Zika virus and the Ebola virus.
Propriétés
IUPAC Name |
2-indol-1-yl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5OS/c24-17(12-22-11-7-14-4-1-2-5-16(14)22)19-9-6-15-13-25-18(21-15)23-10-3-8-20-23/h1-5,7-8,10-11,13H,6,9,12H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJAJBUKXTYWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCCC3=CSC(=N3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(1H-indol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

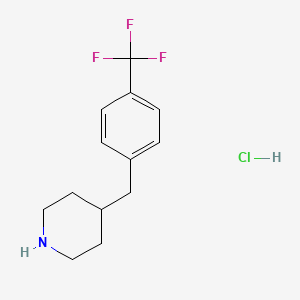

![3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2556523.png)
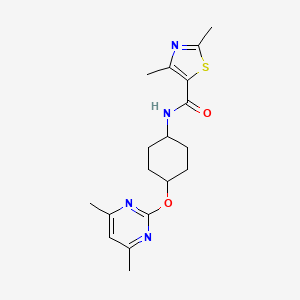
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2556526.png)
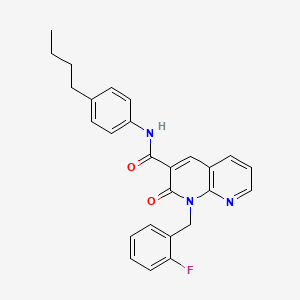
![2,6-dichloro-5-fluoro-N-[(3-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2556530.png)
![5-[(Benzylamino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2556531.png)
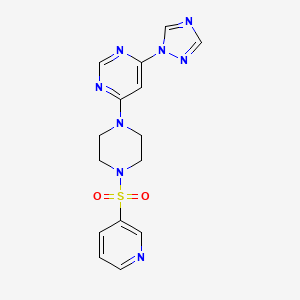
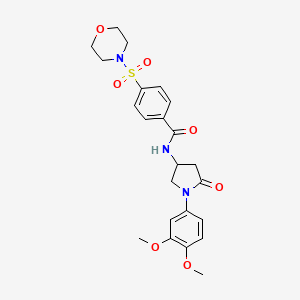
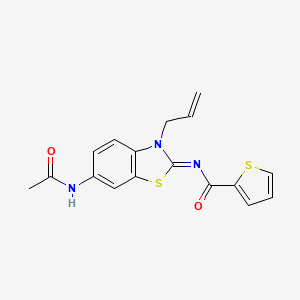
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2556537.png)
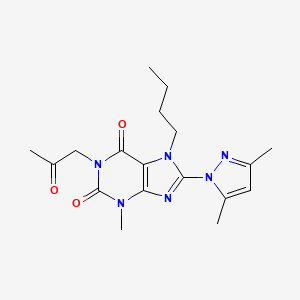
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2556540.png)